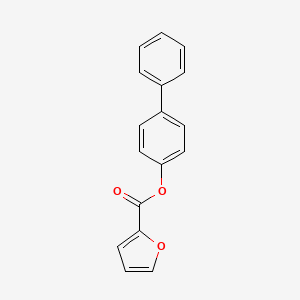
4-biphenylyl 2-furoate
Overview
Description
4-biphenylyl 2-furoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of biphenyl and furoate, which are aromatic organic compounds. The synthesis of 4-biphenylyl 2-furoate is a complex process that requires specific conditions and reagents.
Scientific Research Applications
4-biphenylyl 2-furoate has been extensively studied for its potential applications in various fields, including organic electronics, pharmaceuticals, and materials science. In organic electronics, this compound has been used as a building block for the synthesis of semiconducting materials. In pharmaceuticals, 4-biphenylyl 2-furoate has been investigated for its potential as an anti-inflammatory agent. In materials science, this compound has been used as a precursor for the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of 4-biphenylyl 2-furoate is not well understood. However, studies have suggested that this compound may act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the inflammatory response. Additionally, 4-biphenylyl 2-furoate may have antioxidant properties, which can help to reduce oxidative stress in cells.
Biochemical and Physiological Effects:
Studies have shown that 4-biphenylyl 2-furoate has several biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of COX-2, which is involved in the production of prostaglandins, a group of lipid compounds that are involved in the inflammatory response. Additionally, 4-biphenylyl 2-furoate has been shown to have antioxidant properties, which can help to reduce oxidative stress in cells. However, the physiological effects of this compound in vivo are not well understood.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-biphenylyl 2-furoate in lab experiments is its potential as an anti-inflammatory agent. This compound has been shown to inhibit the activity of COX-2, which is a key enzyme involved in the inflammatory response. Additionally, 4-biphenylyl 2-furoate has antioxidant properties, which can help to reduce oxidative stress in cells. However, one of the limitations of using this compound in lab experiments is its complex synthesis process, which can make it difficult to obtain high yields of pure product.
Future Directions
There are several future directions for the study of 4-biphenylyl 2-furoate. One potential direction is the investigation of this compound as an anti-inflammatory agent in vivo. Studies have shown that 4-biphenylyl 2-furoate can inhibit the activity of COX-2 in vitro, but its effects in vivo are not well understood. Additionally, further studies are needed to determine the mechanism of action of this compound and its potential applications in other fields, such as materials science and organic electronics. Finally, the development of more efficient and cost-effective synthesis methods for 4-biphenylyl 2-furoate could increase its potential applications in various fields.
Synthesis Methods
The synthesis of 4-biphenylyl 2-furoate is a multi-step process that involves the reaction of biphenyl with furoic acid. The reaction is catalyzed by a strong acid, such as sulfuric acid, and requires high temperatures. The resulting product is then purified using various methods, including recrystallization and column chromatography. The yield of the synthesis process is dependent on the reaction conditions and the purity of the starting materials.
properties
IUPAC Name |
(4-phenylphenyl) furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O3/c18-17(16-7-4-12-19-16)20-15-10-8-14(9-11-15)13-5-2-1-3-6-13/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTNYEMMMLVTBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00294301 | |
| Record name | biphenyl-4-yl 2-furoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00294301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Biphenyl-4-yl 2-furoate | |
CAS RN |
75742-01-7 | |
| Record name | MLS002695324 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95757 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | biphenyl-4-yl 2-furoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00294301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(benzyloxy)-1,7,8,9,10,10-hexachloro-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5182609.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(5-{[(2-fluorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5182612.png)
![1-cyclopentyl-4-({5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolyl}carbonyl)-2-piperazinone](/img/structure/B5182616.png)
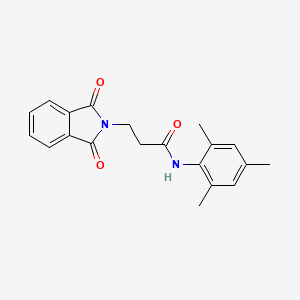
![5-{3,5-dichloro-2-[2-(2-methylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5182622.png)
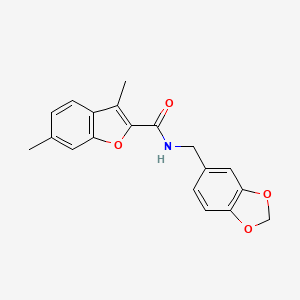
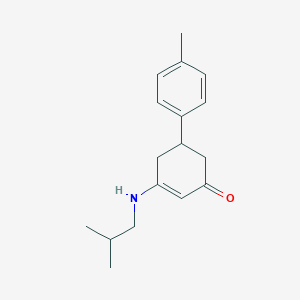
![4-[1-cyano-2-(1-naphthyl)vinyl]benzonitrile](/img/structure/B5182636.png)
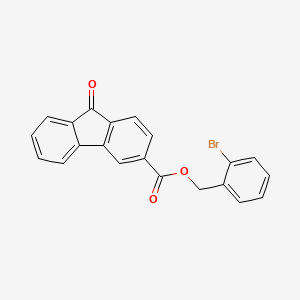
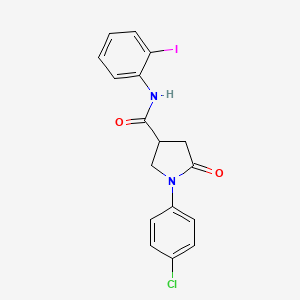
![2,2'-[(4-oxo-2-phenyl-4H-chromene-5,7-diyl)bis(oxy)]bis(N,N-dimethylacetamide)](/img/structure/B5182652.png)
![10-benzoyl-11-(3,4-dimethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5182657.png)
![ethyl 4-[4-(4-chlorophenyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B5182671.png)